molecular formula C24H29BrO5 B15184210 17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate CAS No. 61339-41-1

17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate

Cat. No.: B15184210
CAS No.: 61339-41-1
M. Wt: 477.4 g/mol
InChI Key: PYWORDXOTRDYQA-YKQBHGLRSA-N
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Description

17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate is a synthetic steroid compound It is known for its complex structure and significant biological activity

Preparation Methods

The synthesis of 17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate involves multiple steps. The process typically starts with the bromination of a suitable precursor, followed by epoxidation and acetylation reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. .

Scientific Research Applications

17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include anti-inflammatory and immunomodulatory effects .

Comparison with Similar Compounds

Compared to other similar compounds, 17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate stands out due to its unique bromine substitution and epoxy group. Similar compounds include:

Properties

CAS No.

61339-41-1

Molecular Formula

C24H29BrO5

Molecular Weight

477.4 g/mol

IUPAC Name

[2-[(2S,10S,11S,13R,14R,15S)-14-bromo-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H29BrO5/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,25)19(28)12-29-14(2)26/h7-8,10,13,17-18,20H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20?,21+,22+,23+,24?/m1/s1

InChI Key

PYWORDXOTRDYQA-YKQBHGLRSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C35C(O5)C[C@@]2([C@]1(C(=O)COC(=O)C)Br)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)Br)C)C

Origin of Product

United States

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